molecular formula C18H18N4O2S B2405540 2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1251704-16-1

2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2405540
CAS No.: 1251704-16-1
M. Wt: 354.43
InChI Key: GPICCQPRURGIEA-UHFFFAOYSA-N
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Description

2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • The synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids from ethyl (l//-tetrazol-5-yl)acetate through acylation and thermal degradation, demonstrating a method for preparing aryloxadiazolylacetic acids with potential anti-inflammatory and analgesic activities (Janda, 2001).
  • The development of new heterocycles incorporating a thiadiazole moiety for insecticidal assessment against the cotton leafworm, showcasing the chemical versatility and potential for agricultural applications (Fadda et al., 2017).

Biological Activities

  • Synthesis and evaluation of novel hydrazone and azole functionalized pyrazolo[3,4-b]pyridine derivatives as promising anticancer agents, highlighting the potential therapeutic applications of such compounds (Nagender et al., 2016).
  • Investigation of new acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores for their antibacterial potentials, indicating the importance of these compounds in developing new antibiotics (Iqbal et al., 2017).

Chemical Reactivity and Applications

  • Discovery of an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), demonstrating the compound's potential in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Properties

IUPAC Name

2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-3-15-21-18(24-22-15)13-8-9-19-17(10-13)25-11-16(23)20-14-6-4-12(2)5-7-14/h4-10H,3,11H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPICCQPRURGIEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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